Method Linearity Range and Accuracy Using Acalabrutinib-d3 Internal Standard in Human Plasma
In a validated LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite in human plasma, acalabrutinib-d3 was employed as the deuterated internal standard [1]. The method demonstrated linearity over a wide concentration range from 5.000 ng/mL to 1600 ng/mL with correlation coefficient r² > 0.99, as per USFDA bioanalytical method validation guidelines [1]. In comparison, alternative non-isotopic internal standards would require independent linearity validation and may exhibit narrower dynamic ranges due to matrix-specific ionization suppression [2].
| Evidence Dimension | Calibration Linearity Range |
|---|---|
| Target Compound Data | 5.000 ng/mL to 1600 ng/mL with r² > 0.99 (acalabrutinib in human plasma using acalabrutinib-d3 as IS) |
| Comparator Or Baseline | Typical non-isotopic internal standard method: narrower range requiring matrix-matched calibration and extensive re-validation (class-level baseline) |
| Quantified Difference | Validated linear dynamic range covers three orders of magnitude (5-1600 ng/mL) compliant with regulatory requirements |
| Conditions | Human plasma; liquid-liquid extraction with methyl tertiary butyl ether (TBME); Zorbax Eclipse XDB-C18 column (150 × 4.6 mm, 5 μm); mobile phase acetonitrile:10 mM ammonium formate in 0.1% formic acid (65:35 v/v); flow rate 1 mL/min [1] |
Why This Matters
This validated linearity range enables accurate quantification across clinically relevant plasma concentrations without requiring sample dilution or concentration steps, directly supporting human pharmacokinetic study applications.
- [1] Valluri VR, Katari NK, Khatri C, et al. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study. RSC Adv. 2022;12(11):6631-6639. View Source
- [2] Springer. LC-MS-MS experiences with internal standards. Chromatographia. 2002;55:S87-S94. View Source
